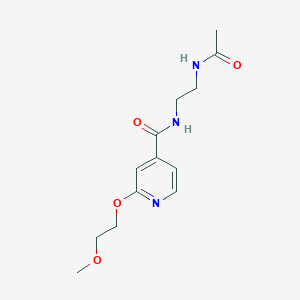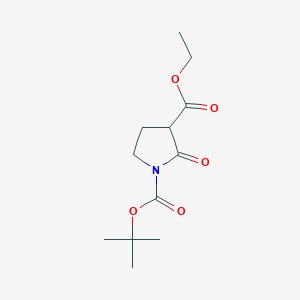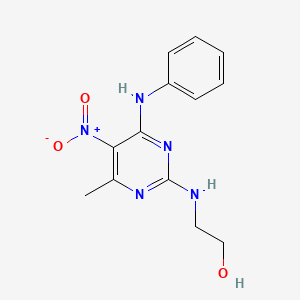
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as AEMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AEMI is a derivative of isonicotinamide, which is a well-known compound used in the treatment of tuberculosis. AEMI has been found to possess several unique properties that make it a useful tool in various fields of research.
Applications De Recherche Scientifique
Novel Antimicrobial Agents
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide derivatives have been synthesized and shown significant antimicrobial activity against bacterial, fungal, and mycobacterium strains. This discovery highlights the compound's potential in developing new antimicrobial treatments (Patel, Paliwal, & Bhandari, 2017).
Hemoglobin Allosteric Modifiers
Research has developed isomeric series of compounds structurally related to isonicotinamide that can decrease the oxygen affinity of human hemoglobin A. These compounds have potential applications in clinical areas requiring oxygen supply reversal, such as ischemia, stroke, tumor radiotherapy, and blood storage (Randad, Mahran, Mehanna, & Abraham, 1991).
Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines, synthesized from derivatives including isonicotinamide, have shown promising cytostatic activity in vitro, highlighting potential antitumor applications. These findings suggest the role of isonicotinamide derivatives in cancer treatment research (Ambros, Angerer, & Wiegrebe, 1988).
Environmental Impact of Herbicides
Studies on the environmental transformation of herbicides like metolachlor, which share structural similarity with N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide, have been conducted to understand their breakdown and impact in aquatic systems. This research is crucial for assessing the environmental safety of related compounds (Graham et al., 1999).
Propriétés
IUPAC Name |
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-10(17)14-5-6-16-13(18)11-3-4-15-12(9-11)20-8-7-19-2/h3-4,9H,5-8H2,1-2H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOOIYVAWXWRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC(=NC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)

![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2744335.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2744340.png)
![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)
![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)



